molecular formula C24H22N4O3 B2880220 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 902920-10-9

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2880220
CAS No.: 902920-10-9
M. Wt: 414.465
InChI Key: CPUFUEIHNXRJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[2,3-d]pyrimidine derivative featuring a 2,4-dioxo core, a 2-phenylethyl substituent at position 3, and an N-(2-methylphenyl)acetamide side chain. Pyrido[2,3-d]pyrimidines are known for their planar heterocyclic structure, which facilitates interactions with biological targets such as kinases or enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-17-8-5-6-12-20(17)26-21(29)16-28-22-19(11-7-14-25-22)23(30)27(24(28)31)15-13-18-9-3-2-4-10-18/h2-12,14H,13,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUFUEIHNXRJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include pyrido[2,3-d]pyrimidine derivatives and acetamide precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds from the evidence:

Compound Core Structure Key Substituents Yield Melting Point Key Spectral Data Biological Implications
Target Compound : 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide Pyrido[2,3-d]pyrimidine 3-(2-Phenylethyl), N-(2-methylphenyl)acetamide N/A N/A N/A Likely kinase/enzyme inhibition due to planar core and lipophilic substituents.
N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-pyrido[2,3-d]pyrimidin-1-yl]acetamide Pyrido[2,3-d]pyrimidine 3-(2-Phenylethyl), N-(4-chloro-2-fluorophenyl)acetamide N/A N/A N/A Chloro and fluoro substituents may enhance binding affinity but reduce solubility.
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide Thieno[3,2-d]pyrimidine Thieno core, 2,5-dichlorophenyl, N-(2-phenylethyl)acetamide N/A N/A Molecular formula: C₂₅H₂₁Cl₂N₅O₃S; ChemSpider ID: 912886-39-6 Thieno core may reduce planarity, altering target specificity vs. pyrido analogs.
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide Dihydropyrimidine N,N-bis(2-hydroxyethyl)acetamide, simplified core 81% N/A ¹H-NMR (DMSO-d6): δ 3.31–3.58 (m, 8H), 4.67 (s, 2H), 11.23 (bs, 1H) Hydroxyethyl groups improve solubility but may limit blood-brain barrier penetration.
Compound d7 (purine derivative) Purine 1,3-Dimethyl-2-oxo, N-(4-(1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)phenyl) N/A N/A ¹H NMR (DMSO-d6): δ 10.55 (s, 1H), 8.55 (s, 1H); HR-MS: 539.1767 [M+H]+ Trifluoromethyl group enhances metabolic stability; triazole linker may enable PROTACs.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone Thioether linkage, 2,3-dichlorophenyl 80% 230°C ¹H NMR (DMSO-d6): δ 12.50 (br. s, NH), 10.10 (s, NHCO), 2.19 (s, CH3) Thioether increases stability; dichlorophenyl may enhance cytotoxicity.

Structural and Functional Analysis

Core Structure Variations: Pyrido[2,3-d]pyrimidine (Target Compound ): Planar structure ideal for π-π stacking with aromatic residues in enzyme active sites. Purine/Pyrazolo[3,4-d]pyrimidine : Bulky cores may limit accessibility to certain targets but enable unique interactions (e.g., ATP-binding pockets).

Substituent Effects :

  • Lipophilic Groups (2-phenylethyl, trifluoromethyl ): Enhance membrane permeability and metabolic stability but may reduce aqueous solubility.
  • Polar Groups (hydroxyethyl , acetamide): Improve solubility and pharmacokinetics but could hinder passive diffusion.
  • Halogens (Cl, F ): Increase binding affinity via halogen bonding but may introduce toxicity risks.

Synthetic Feasibility :

  • Yields for analogous compounds range from 30% (microwave-assisted synthesis in ) to 81% (conventional methods in ).
  • PROTAC-linked derivatives () show lower yields (~27%) due to multi-step complexity.

Pyrido[2,3-d]pyrimidines are often explored as kinase inhibitors (e.g., JAK2, EGFR) due to structural mimicry of ATP .

Biological Activity

The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide (CAS Number: 921549-67-9) is a pyrido-pyrimidine derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Research indicates that compounds similar to this pyrido-pyrimidine derivative exhibit various biological activities primarily through the inhibition of specific enzymes and pathways. Key mechanisms include:

  • Inhibition of Kinases : Many pyrido-pyrimidine derivatives act as kinase inhibitors. They may target pathways such as the MEK-MAPK pathway, which is crucial in cancer cell proliferation and survival .
  • Phospholipase A2 Inhibition : Some studies suggest that related compounds can inhibit lysosomal phospholipase A2 (PLA2G15), which is involved in phospholipidosis—a condition that can affect drug metabolism and toxicity profiles .

Biological Activity Data

Biological Activity Target Effect Reference
Kinase InhibitionMEK1/2Inhibits proliferation of leukemia cells
PLA2G15 InhibitionLysosomal PLA2Predicts drug-induced phospholipidosis

1. Inhibition of Leukemia Cell Proliferation

A study demonstrated that a compound structurally similar to this compound effectively inhibited the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The concentrations required for a 50% growth inhibition (GI50) were approximately 0.3 µM and 1.2 µM respectively .

2. Toxicity Prediction via PLA2G15 Inhibition

Another study focused on the inhibition of PLA2G15 by cationic amphiphilic drugs. It was found that the inhibition levels correlated with the potential for inducing phospholipidosis in vivo. This suggests that monitoring PLA2G15 activity could serve as a predictive marker for drug-induced toxicity during development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.